Cas no 25870-68-2 (3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one)

3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by its distinct molecular structure, incorporating both methyl and nitro substituents on aromatic rings. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of conjugated double bonds and electron-withdrawing/donating groups enhances its reactivity, making it suitable for further derivatization or as a scaffold in heterocyclic synthesis. Its crystalline nature and well-defined melting point facilitate purification and characterization. Researchers value this compound for its versatility in cross-coupling reactions and photophysical studies.
3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one structure
25870-68-2 structure
Product Name:3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
CAS No:25870-68-2
MF:C16H13NO3
MW:267.279324293137
CID:252221
PubChem ID:5712223
Update Time:2025-06-12

3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one,3-(4-methylphenyl)-1-(3-nitrophenyl)-
    • 3-(4-Methylphenyl)-1-(3-nitrophenyl)-prop-2-en-1-one
    • 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
    • 3-NITRO-4'-METHYL CHALCONE
    • 4-Methyl-3'-nitrochalcon
    • SCHEMBL9338320
    • (E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
    • MS-21983
    • MFCD00047712
    • 25870-68-2
    • 1-(3-Nitrophenyl)-3-(p-tolyl)prop-2-en-1-one
    • (E)-1-(3-nitrophenyl)-3-p-tolylprop-2-en-1-one
    • 3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, AldrichCPR
    • AKOS000953805
    • (2E)-3-(4-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
    • 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
    • Inchi: 1S/C16H13NO3/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(11-14)17(19)20/h2-11H,1H3/b10-9+
    • InChI Key: CDRXRUCMKRIPTF-MDZDMXLPSA-N
    • SMILES: O=C(/C=C/C1C=CC(C)=CC=1)C1C=CC=C(C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 267.09000
  • Monoisotopic Mass: 267.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Density: 1.226
  • Boiling Point: 437.6°C at 760 mmHg
  • Flash Point: 206.9°C
  • Refractive Index: 1.639
  • PSA: 62.89000
  • LogP: 4.32250

3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one Pricemore >>

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3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:25870-68-2)3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Order Number:A1147343
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:06
Price ($):195.0
Email:sales@amadischem.com

Additional information on 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Introduction to 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS No. 25870-68-2)

3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, identified by the chemical identifier CAS No. 25870-68-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a conjugated system of aromatic rings and a nitro substituent, has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The presence of both a methyl group and a nitro group on the phenyl rings introduces unique electronic and steric properties, making it a valuable scaffold for further derivatization and investigation.

The structural motif of 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one consists of an α,β-unsaturated ketone core connected to two phenyl rings. The 4-methylphenyl group contributes to the overall lipophilicity of the molecule, while the 3-nitrophenyl moiety introduces electron-withdrawing effects, which can modulate reactivity and biological activity. Such structural features are often exploited in drug design to achieve specific interactions with biological targets.

In recent years, there has been growing interest in molecules with similar scaffolds due to their potential as intermediates in the synthesis of bioactive compounds. The α,β-unsaturated ketone functionality is particularly relevant in this context, as it serves as a versatile handle for further chemical transformations, including Michael additions, cycloadditions, and condensation reactions. These reactions are pivotal in constructing more complex molecular architectures, which may exhibit enhanced pharmacological properties.

One of the most compelling aspects of 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is its potential role in the development of novel therapeutic agents. The nitro group, while known for its reactivity and ability to influence electronic properties, has been widely studied for its pharmacological effects. For instance, nitroaromatic compounds have shown promise in various therapeutic areas, including anti-inflammatory and anticancer applications. The methyl substituent on the 4-methylphenyl ring further enhances the compound's lipophilicity, which is often a desirable trait for oral bioavailability and membrane permeability.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such molecules with greater accuracy. Molecular modeling studies suggest that 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one may interact with biological targets through multiple mechanisms. For example, the electron-withdrawing nature of the nitro group could facilitate hydrogen bonding or π-stacking interactions with protein receptors. Additionally, the α,β-unsaturated ketone moiety may engage in Michael additions with nucleophiles present in biological systems, leading to covalent modifications that could modulate target function.

The synthesis of 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include Friedel-Crafts acylation or alkylation to introduce the phenyl rings, followed by nitration to install the nitro group at the desired position. The final step often involves condensation reactions or other coupling strategies to form the α,β-unsaturated ketone core. These synthetic routes underscore the importance of carefully selected reaction conditions to ensure high yield and purity.

The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug discovery. While 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one itself may not be a drug candidate at this time, its structural features make it an attractive intermediate for generating libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques combined with structure-based drug design (SBDD) have accelerated the process of identifying lead compounds from such scaffolds. The ability to rapidly synthesize and test numerous analogs allows researchers to optimize potency, selectivity, and pharmacokinetic profiles efficiently.

Moreover, green chemistry principles have influenced modern synthetic approaches to compounds like 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one. Solvent-free reactions, catalytic methods using transition metals, and biocatalytic transformations are examples of sustainable practices that minimize waste and energy consumption while maintaining high reaction efficiency. These innovations align with global efforts to make pharmaceutical research more environmentally friendly without compromising on productivity.

The role of computational tools in analyzing molecular properties cannot be overstated. Software packages capable of predicting physicochemical parameters such as solubility, logP values (partition coefficient), and metabolic stability are indispensable in guiding synthetic design decisions. For instance, predicting how modifications to 3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one might affect its pharmacokinetic behavior allows researchers to prioritize certain derivatives over others before committing resources to their synthesis.

In conclusion,3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (CAS No. 25870-68-2) represents a fascinating compound with significant potential in pharmaceutical research. Its structural complexity and functional groups make it a versatile scaffold for further exploration through both experimental synthesis and computational modeling. As our understanding of molecular interactions continues to evolve,this compound will likely remain at the forefront of efforts aimed at discovering new therapeutic agents that address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:25870-68-2)3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
A1147343
Purity:99%
Quantity:5g
Price ($):195.0
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